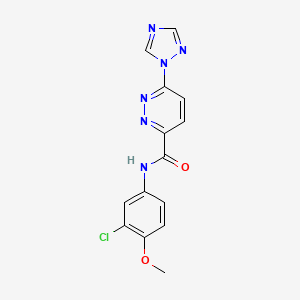

4,6-二甲基-N-(哌啶-4-基)嘧啶-2-胺二盐酸盐

描述

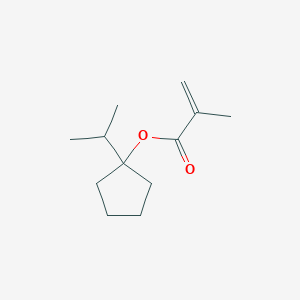

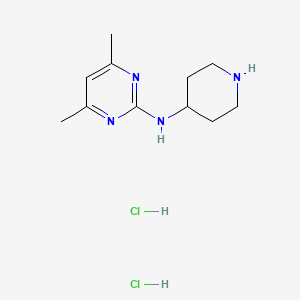

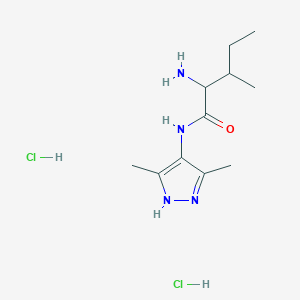

“4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the formula C11H18N4・2HCl . It is used for research and development .

Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride” can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of the compound is 279.21 .科学研究应用

合成和表征

该化合物用于合成具有潜在药理活性的新化学实体。例如,它参与了二-(苯基)嘧啶-2-胺的合成,这些胺被研究用于抗炎活性。该系列中的两种化合物显示出水肿体积显着减少,表明它们具有潜在的抗炎作用 (Nitin Kumar、S. Drabu 和 K. Shalini,2017)。另一项研究重点是合成和表征稳定的甜菜碱嘧啶胺,强调了由取代模式或反应条件决定的电子或动力学稳定化效应的作用 (A. Schmidt,2002)。

抗肿瘤和抗癌活性

合成了一系列 4,6-二芳基-3,4-二氢嘧啶-2(1H)-酮的 O-曼尼希碱,并评估了它们的体外和体内抗肿瘤/抗癌活性。这项研究强调了该化合物在开发潜在抗癌剂中的作用 (K. Venkateshwarlu、G. Chakradar Rao、V. Reddy 和 Y. Narasimha Reddy,2014)。

药理特性

该化合物一直是合成强效脱氧胞苷激酶抑制剂的关键中间体。描述了一种实用的合成方法,突出了其经济可行性和在开发新型抑制剂中的重要性 (Haiming Zhang、Jie Yan、Ramanaiah C. Kanamarlapudi、Wenxue Wu 和 P. Keyes,2009)。

杀虫和抗菌潜力

通过微波辐照环缩合合成的嘧啶连接吡唑杂环化合物被评估了它们的杀虫和抗菌潜力,展示了该化合物在开发新型农用化学品中的效用 (P. P. Deohate 和 Kalpana A. Palaspagar,2020)。

抗真菌作用

关于含有杂环化合物的 4-氯-6-甲氧基-N, N-二甲基嘧啶-2-胺衍生物的研究证明了对曲霉和黑曲霉等真菌类型的显着抗真菌作用。这表明其在开发新型抗真菌剂中的潜在用途 (N. N. Jafar、Ibtihial M Abdul Mahdi、M. H. Hadwan 和 A. AlameriAmeer,2017)。

安全和危害

The safety data sheet for “4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride” provides information on its hazards. It is advised to keep the compound away from heat/sparks/open flames/hot surfaces . In case of inhalation, skin contact, eye contact, or ingestion, specific first-aid measures are recommended .

属性

IUPAC Name |

4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGGYXWDLFRBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCNCC2)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate](/img/structure/B2866487.png)

![9-methyl-4-oxo-N-((1R,5R)-3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2866489.png)

![Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate](/img/structure/B2866491.png)

![2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2866492.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethylbutanoate](/img/structure/B2866499.png)

![2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2866500.png)

![7-Bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2866507.png)